molecular formula C21H14BrFN4O2 B6567616 4-bromo-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921565-59-5

4-bromo-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Katalognummer: B6567616
CAS-Nummer: 921565-59-5
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: MJNWFFPZMMWRGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrido[2,3-d]pyrimidin-4-one core fused with a substituted phenyl group and a 4-bromobenzamide moiety. The 2-fluoro substituent on the phenyl ring and the 2-methyl group on the pyrido-pyrimidinone scaffold are critical for its structural and electronic properties. Such derivatives are often explored for kinase inhibition or anticancer activity due to their ability to interact with ATP-binding pockets in enzymes .

Eigenschaften

IUPAC Name

4-bromo-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-8-9-17(23)18(11-15)26-20(28)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNWFFPZMMWRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-bromo-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16BrFN3O\text{C}_{18}\text{H}_{16}\text{BrF}\text{N}_3\text{O}

This structure includes a bromine atom and a fluorine atom, which are known to influence the biological properties of compounds significantly.

Research indicates that compounds with similar structural motifs often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrido[2,3-d]pyrimidine derivatives have shown promise as inhibitors of key enzymes involved in cancer progression. For instance, they may inhibit kinases or other enzymes crucial for tumor growth and survival .
  • Anticancer Properties : The compound's structural features suggest potential activity against various cancer cell lines. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation .
  • Targeting Specific Pathways : The presence of the pyrido[2,3-d]pyrimidine core is associated with the modulation of signaling pathways such as the MAPK/ERK pathway, which is critical in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer
AntimicrobialExhibits activity against certain bacterial strains

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on BET Bromodomain Inhibitors : A study highlighted the development of BET bromodomain inhibitors that share structural similarities with our compound. These inhibitors demonstrated significant potency against various cancer models, emphasizing the therapeutic potential of brominated pyrido derivatives .
  • Pyrido[2,3-d]pyrimidine Derivatives : A review focusing on pyrido[2,3-d]pyrimidines noted their anticancer properties and ability to inhibit key signaling pathways involved in tumorigenesis. The review suggested that modifications to these compounds could enhance their efficacy and selectivity .
  • Enzymatic Activity : Another research effort indicated that certain modifications in pyrimidine structures led to enhanced inhibition of vascular endothelial growth factor receptor (VEGFR), a crucial target in antiangiogenic therapy .

Vergleich Mit ähnlichen Verbindungen

Key Structural Modifications and Their Effects

The following table highlights analogs with variations in halogen substituents, aromatic ring modifications, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Findings References
Target Compound : 4-Bromo-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide C21H15BrFN4O2 445.28 Bromo (C6H4), 2-fluoro (phenyl), 2-methyl (pyrido-pyrimidinone) High lipophilicity (logP ~3.4); potential kinase inhibition activity
3-Chloro Analog : 3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide C21H14ClFN4O2 408.81 Chloro (C6H4), 2-fluoro (phenyl), 2-methyl (pyrido-pyrimidinone) Reduced steric bulk compared to bromo; may enhance solubility
3,4-Difluoro Analog : 3,4-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide C21H13F3N4O2 410.36 3,4-Difluoro (C6H3F2), 2-fluoro (phenyl), 2-methyl (pyrido-pyrimidinone) Improved metabolic stability; logSw = -3.83 (poor aqueous solubility)
2-Iodo Analog : N-(2-Fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide C21H14FIN4O2 500.26 Iodo (C6H4), 2-fluoro (phenyl), 2-methyl (pyrido-pyrimidinone) Increased molecular weight; potential for radiopharmaceutical applications
Nitro-Substituted Analog : 4-Methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide C22H19N5O4 417.42 Nitro (C6H3NO2), 4-methyl (benzamide), 2-methyl (pyrido-pyrimidinone) Electron-withdrawing nitro group may enhance binding affinity to target proteins

Research Findings and Trends

The 3,4-difluoro analog exhibits enhanced metabolic stability due to fluorine’s electronegativity, though water solubility remains low (logSw = -3.83) .

Steric and Electronic Modifications: The 2-iodo analog’s bulky iodine atom may sterically hinder target engagement but could be leveraged in imaging or targeted therapies .

Synthetic Accessibility :

  • Analogs like the 3-chloro and 3,4-difluoro derivatives are synthesized via similar coupling reactions (e.g., amide bond formation using benzoic acid precursors), as seen in and .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, and how is structural confirmation achieved?

  • Methodology :

  • Synthesis : Use a coupling reaction between 4-bromo-3-fluorobenzoic acid and the pyrido-pyrimidinyl aniline derivative, following procedures similar to (amide coupling with DCC/HOBt or EDC/NHS).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) .
  • Characterization :
  • 1H NMR : Key peaks include aromatic protons (δ 7.57–7.74 ppm), pyrido-pyrimidine protons (δ 6.95–8.15 ppm), and methyl groups (δ 2.45–2.49 ppm) .
  • GC-MS/EI : Molecular ion peak at m/z 310 (M+) for simpler analogs .
  • Table 1 : Comparative Spectral Data from Analogous Compounds
Proton Environmentδ (ppm) in δ (ppm) in
Aromatic (benzamide)7.57–7.747.57–7.74 (similar)
Pyrido-pyrimidine protons6.95–8.15Not reported
Methyl group2.45–2.492.45–2.49 (consistent)

Q. What purification and stability assessment strategies are critical for this compound?

  • Purification :

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
  • Stability :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition .
  • Monitor via TLC or HPLC for byproducts (e.g., dehalogenation or hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for kinase inhibition?

  • Methodology :

  • Biochemical Assays : Test against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kinase assays. Compare IC50 values with analogs lacking the bromo/fluoro substituents .
  • Computational Modeling :
  • Generate 3D conformers from InChI/SMILES (e.g., ) for molecular docking (AutoDock Vina) against kinase ATP-binding pockets .
  • Validate predictions with mutagenesis studies (e.g., Ala-scanning of key binding residues) .
  • Key Finding : The 4-bromo group enhances hydrophobic interactions in kinase pockets, while the pyrido-pyrimidine core stabilizes π-π stacking .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
  • Orthogonal Validation :
  • Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzymatic assays .
  • Cross-check purity via elemental analysis and HRMS to rule out batch-specific impurities .
  • Case Study : reports 81% yield for a bromo-fluoro benzamide analog, while notes 61% yield for a trifluoromethyl variant—differences attributed to steric hindrance during coupling .

Q. What experimental designs are optimal for in vivo pharmacokinetic (PK) studies?

  • Design :

  • Animal Models : Use Sprague-Dawley rats (n=6/group) with IV/PO dosing (5 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h .
  • Analytical Method : LC-MS/MS with a lower quantification limit (LLOQ) of 1 ng/mL. Use deuterated internal standards for precision .
  • Key Parameters : Calculate AUC, Cmax, t1/2, and bioavailability (F%). Compare with structural analogs to assess metabolic stability from the pyrido-pyrimidine core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.